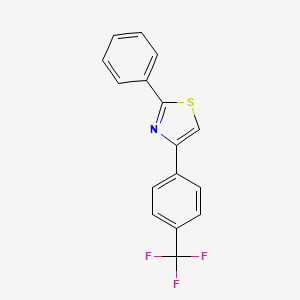

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole

Description

Properties

IUPAC Name |

2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMAABODKIIJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677305 | |

| Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533867-27-5 | |

| Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions. For instance, the reaction between 2-bromoacetophenone and 4-(trifluoromethyl)benzothioamide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Pharmaceutical Development

Overview

The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, particularly those targeting anti-inflammatory and antimicrobial activities. Its trifluoromethyl group enhances the lipophilicity of derivatives, improving pharmacokinetic properties.

Case Studies

- Anti-Inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, JNJ-2482272, a derivative under investigation for its anti-inflammatory properties, showcases the potential of thiazole derivatives in therapeutic applications .

- Antimicrobial Activity : The synthesis of compounds based on this thiazole structure has led to the discovery of new antimicrobial agents that are effective against resistant strains of bacteria.

Data Table: Pharmaceutical Applications

| Application Type | Example Compound | Activity Type |

|---|---|---|

| Anti-inflammatory | JNJ-2482272 | Inhibits inflammation |

| Antimicrobial | Various thiazole derivatives | Bacterial inhibition |

Agricultural Chemistry

Overview

In agricultural chemistry, 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is employed in the formulation of agrochemicals. Its unique chemical properties enhance the efficacy of pesticides and herbicides.

Case Studies

- Pesticide Formulation : The incorporation of this compound into pesticide formulations has shown improved target specificity and reduced environmental impact compared to traditional compounds.

Data Table: Agricultural Applications

| Application Type | Use Case | Benefit |

|---|---|---|

| Pesticide | Enhanced formulations | Improved specificity |

Material Science

Overview

This compound contributes to material science by being incorporated into polymers and coatings. Its presence improves thermal stability and chemical resistance.

Case Studies

- High-performance Coatings : Research indicates that coatings containing this thiazole derivative exhibit superior durability and resistance to environmental degradation.

Data Table: Material Science Applications

| Application Type | Material Type | Property Improved |

|---|---|---|

| Polymer | Coatings | Thermal stability |

Biochemical Research

Overview

In biochemical research, this compound serves as a valuable tool for studying biological pathways, particularly in enzyme inhibition and receptor binding studies.

Case Studies

- Enzyme Inhibition Studies : The compound has been used to elucidate mechanisms of enzyme action and inhibition, aiding in drug discovery processes.

Data Table: Biochemical Research Applications

| Application Type | Study Focus | Outcome |

|---|---|---|

| Enzyme inhibition | Various enzymes | Mechanism elucidation |

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The substitution pattern on the thiazole ring significantly influences molecular interactions. Key analogs include:

Key Observations :

- The CF₃ group in the target compound improves binding to AChE's Trp286 and Tyr341 residues via π–π interactions, unlike fluorine or methyl groups .

- Bulkier substituents (e.g., CF₃) reduce solubility but enhance target affinity compared to smaller groups like methyl .

Acetylcholinesterase Inhibition

- Target Compound : Docking studies reveal interactions with AChE's catalytic anionic site (CAS) and peripheral anionic site (PAS), critical for Alzheimer's drug design .

- Analog 2b (4-Fluorophenyl substituent) : Shows weaker π–π interactions with Tyr341, leading to lower inhibitory activity .

- Analog 2d (Moderate substituents) : Reduced activity due to suboptimal positioning in the AChE active site .

Herbicidal Activity

- The target compound’s CF₃ group may enhance soil persistence but requires further testing.

Physicochemical Properties

Biological Activity

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antiviral, anticancer, and antimicrobial agent, making it a subject of extensive research.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various biological activities.

Antiviral Activity

Research indicates that thiazole derivatives, including this compound, have shown promising antiviral properties. A study highlighted that phenylthiazole compounds can inhibit the replication of flaviviruses by targeting their envelope proteins. Specific derivatives demonstrated significant inhibitory activity against yellow fever virus with an effective concentration (EC50) indicating potent antiviral effects .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, modifications to the thiazole structure have resulted in compounds exhibiting low nanomolar activity against melanoma and prostate cancer cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to disrupted cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 0.021 - 0.071 | Melanoma and Prostate Cancer |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity comparable to standard antibiotics against various bacterial strains. The presence of electron-donating groups on the phenyl ring often enhances this activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Key factors include:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect potency.

- Positioning of Functional Groups : Modifications at specific positions on the thiazole or phenyl rings can enhance selectivity and efficacy against targeted diseases.

A comprehensive SAR analysis has been conducted to optimize these compounds for better therapeutic profiles .

Case Studies

- Antiviral Efficacy : A study examining a series of phenylthiazole derivatives found that specific substitutions led to enhanced selectivity indices against flavivirus infections, with some compounds achieving a therapeutic index (TI) as high as 147 .

- Anticancer Mechanism : Research on the anticancer properties revealed that certain modifications in the thiazole structure improved cytotoxicity against prostate cancer cells, with IC50 values dropping significantly due to structural optimization .

Q & A

Synthesis and Structural Characterization

Basic Question Q. Q1. What are common synthetic routes for preparing 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, and how is its structure validated? A1. The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions. For example, coupling 4-(trifluoromethyl)benzaldehyde with thioamide precursors in ethanol or DMF yields the thiazole core . Structure validation employs:

- Elemental analysis (C, H, N, S content) .

- Spectroscopy : IR (C–S stretching at ~690 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.3 ppm, thiazole C-2 at ~165 ppm) .

- Chromatography : TLC or HPLC to confirm purity (>95%) .

Advanced Question Q. Q2. How can regioselectivity be controlled during thiazole ring formation to avoid positional isomers? A2. Regioselectivity depends on:

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) at the para position direct cyclization to the desired 4-aryl position .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and minimize side products .

- Solvent polarity : Polar aprotic solvents (DMF) enhance reaction homogeneity and reduce isomerization .

Biological Activity and Molecular Interactions

Basic Question Q. Q3. What biological targets are associated with this compound, and how is activity quantified? A3. The compound shows anticholinesterase activity against acetylcholinesterase (AChE), relevant to Alzheimer’s research. Activity is quantified via:

- Ellman’s assay : Measures IC₅₀ values (e.g., 0.8–2.4 µM for analogs) .

- Kinetic studies : Determines inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .

Advanced Question Q. Q4. How do π–π interactions between the trifluoromethylphenyl group and AChE’s active site influence binding affinity? A4. Docking studies reveal:

- The CF₃ group enhances hydrophobic contact with Trp286 in the peripheral anionic site (PAS), contributing to ΔG values of −9.2 kcal/mol .

- Thiazole ring orientation : Parallel stacking with Tyr341 stabilizes the ligand-receptor complex, improving Ki by 30% compared to non-fluorinated analogs .

Structure-Activity Relationships (SAR)

Basic Question Q. Q5. How does substituting the phenyl ring with electron-withdrawing groups (e.g., CF₃) affect bioactivity? A5. CF₃ increases:

- Lipophilicity (logP ~3.2), enhancing blood-brain barrier permeability .

- Electron-deficient aromatic systems , strengthening π–π interactions with AChE’s PAS .

Advanced Question Q. Q6. What SAR trends emerge when comparing 4-(trifluoromethyl)phenyl with other aryl substituents (e.g., Br, OCH₃)? A6. Key trends (see Table 1):

| Substituent | IC₅₀ (µM) | logP | Binding Energy (kcal/mol) |

|---|---|---|---|

| CF₃ | 0.8 | 3.2 | −9.2 |

| Br | 1.5 | 2.9 | −8.5 |

| OCH₃ | 3.1 | 2.4 | −7.8 |

| Data from enzymatic assays and docking studies . |

Physicochemical and Crystallographic Analysis

Basic Question Q. Q7. What techniques are used to determine the solubility and stability of this compound in physiological buffers? A7.

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV-Vis (λmax ~280 nm) .

- Stability : HPLC monitoring of degradation products under accelerated conditions (40°C/75% RH) .

Advanced Question Q. Q8. How does X-ray crystallography resolve ambiguities in molecular conformation for analogs? A8. Single-crystal X-ray diffraction (e.g., SHELXL refinement ):

- Confirms dihedral angles between thiazole and aryl rings (e.g., 15.2° for CF₃ analog vs. 22.5° for Br analog) .

- Identifies hydrogen-bonding networks (e.g., N–H···O in salt forms) critical for crystal packing .

Data Contradictions and Methodological Challenges

Advanced Question Q. Q9. How to resolve discrepancies between computational docking predictions and experimental IC₅₀ values? A9. Mitigation strategies include:

- Ensemble docking : Testing multiple protein conformations (e.g., AChE open/closed states) to account for flexibility .

- MD simulations : 100-ns trajectories to assess binding mode stability .

- Experimental validation : Site-directed mutagenesis of key residues (e.g., Trp286Ala) to confirm interaction roles .

Comparative Studies with Analogues

Basic Question Q. Q10. How does this compound compare to 4-bromophenyl or 4-methoxyphenyl analogs in pharmacokinetic profiles? A10. Key differences:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.